molecular formula C8H14N2O4S B15112963 2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide

2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide

Cat. No.: B15112963
M. Wt: 234.28 g/mol
InChI Key: ZWFZJXYVCMNVLR-UHFFFAOYSA-N
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Description

2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide is a sulfone-containing acetamide derivative characterized by a thiolane ring (1,1-dioxothiolan) substituted with a carbamoylmethyl group at the 4-position. This compound’s structure combines sulfonyl and amide functionalities, which are often associated with enhanced metabolic stability and binding affinity in medicinal chemistry .

Properties

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

IUPAC Name

2-[4-(2-amino-2-oxoethyl)-1,1-dioxothiolan-3-yl]acetamide

InChI

InChI=1S/C8H14N2O4S/c9-7(11)1-5-3-15(13,14)4-6(5)2-8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12)

InChI Key

ZWFZJXYVCMNVLR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)CC(=O)N)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide typically involves the reaction of thiolane derivatives with carbamoylating agents under controlled conditions. One common method includes the use of carbamoyl chlorides in the presence of a base to facilitate the formation of the carbamoylmethyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide involves its interaction with specific molecular targets. The carbamoylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiolane ring may also interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Sulfonyl-Acetamide Family

The compound shares structural homology with several synthesized sulfonyl-acetamides documented in , such as N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae/3af). Key differences include:

  • Core Heterocycle : The target compound features a 1,1-dioxothiolan ring, whereas analogues like 3ae/3af incorporate benzimidazole-sulfonyl motifs, which are common in proton-pump inhibitors (e.g., omeprazole derivatives) .

Comparison with Non-Sulfonyl Acetamides

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (): This compound replaces the sulfonyl group with a cyano moiety, reducing polarity and possibly increasing lipophilicity. However, its toxicity profile remains understudied, highlighting a critical distinction in safety considerations compared to the sulfonyl-containing target compound .
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () : The dichlorophenyl and pyrazolyl groups enhance aromatic stacking interactions, which are absent in the target compound. Crystallographic data reveal conformational flexibility in the amide linkage, a feature that may influence binding kinetics compared to the rigid dioxothiolan core .

Pharmacological Potential

  • Target Compound : The sulfonyl group may confer resistance to enzymatic degradation, while the carbamoylmethyl moiety could enhance hydrogen-bonding interactions with biological targets.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight Key Functional Groups Solubility (Predicted) Notable Applications/Findings
2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide ~250.3 g/mol Sulfonyl, carbamoylmethyl, acetamide Moderate (polar aprotic solvents) Potential enzyme/receptor modulation
3ae/3af () ~650.7 g/mol Benzimidazole, sulfinyl, methoxy Low (lipophilic) Proton-pump inhibitor analogues
2-Cyano-N-[(methylamino)carbonyl]acetamide () ~157.1 g/mol Cyano, methylamino-carbonyl High (polar solvents) Understudied toxicity profile
Dichlorophenyl acetamide () ~402.3 g/mol Dichlorophenyl, pyrazolyl Low (crystalline solid) Ligand coordination, structural diversity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling carbamoylmethyl groups to a thiolane-dioxide core under controlled temperatures (e.g., 273 K) and solvents like dichloromethane. Yield optimization requires adjusting stoichiometric ratios (e.g., 1:1 for acid-amine coupling), catalysts (e.g., triethylamine), and purification via column chromatography . Reaction intermediates should be monitored using TLC or HPLC to ensure stepwise efficiency .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR/IR : Confirm functional groups (e.g., acetamide C=O stretch at ~1680 cm⁻¹) and hydrogen bonding patterns .
  • X-ray diffraction (XRD) : Resolve dihedral angles between substituents (e.g., 44.5–77.5° variations in related acetamides) to verify conformational stability .
  • Mass spectrometry : Validate molecular weight (e.g., 527.8 g/mol for analogs) and fragmentation patterns .

Q. What purification strategies mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) reduce side reactions in carbamoylation steps .
  • Recrystallization : Use methylene chloride for slow evaporation to isolate high-purity crystals .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients separates polar impurities .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, QM/MM) inform the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Reaction path searches : Quantum chemical calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity for functionalizing the thiolane-dioxide core .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) by analyzing electrostatic complementarity and binding affinities .
  • Machine learning : Train models on PubChem datasets to prioritize substituents (e.g., fluorobenzoyl groups) that enhance solubility or target binding .

Q. What experimental evidence supports or contradicts proposed mechanisms of biological action (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays. Compare with structurally similar compounds to identify substituent-specific effects .
  • Contradictory data : For example, analogs with dichlorophenyl groups show variable dihedral angles (54.8–77.5°), which may alter steric hindrance and activity . Resolve discrepancies via mutagenesis studies or crystallography of enzyme-ligand complexes.

Q. How can factorial design optimize reaction parameters for scaled synthesis?

  • Methodological Answer :

  • Taguchi/Plackett-Burman designs : Screen variables (e.g., temperature, solvent polarity, catalyst loading) to identify critical factors. For example, a 2³ factorial design revealed that temperature (p < 0.01) and solvent (p < 0.05) dominate yield in related acetamide syntheses .
  • Response surface methodology (RSM) : Model non-linear interactions (e.g., pH vs. reaction time) to predict optimal conditions .

Q. What strategies address discrepancies in observed vs. predicted spectroscopic data?

  • Methodological Answer :

  • Dynamic NMR : Detect conformational equilibria (e.g., rotamers) that cause peak splitting in solution-state spectra .
  • Solid-state vs. solution comparisons : XRD structures may show hydrogen-bonded dimers (R²²(10) motifs) that differ from solution-phase conformers .

Specialized Methodological Questions

Q. How do substituent variations (e.g., carbamoylmethyl vs. fluorobenzoyl) impact physicochemical properties?

  • Methodological Answer :

  • QSAR modeling : Correlate logP, polar surface area, and Hammett constants with solubility or permeability. For example, carbamoylmethyl groups increase hydrophilicity (clogP = 1.2) compared to fluorobenzoyl analogs (clogP = 2.8) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; sulfone groups (1,1-dioxothiolan) reduce decomposition temperatures by ~50°C .

Q. What in vitro assays are suitable for evaluating cytotoxicity and selectivity?

  • Methodological Answer :

  • MTT/XTT assays : Test viability in cancer vs. normal cell lines (e.g., IC₅₀ ratios >10 indicate selectivity) .
  • Proteomics : Use SILAC labeling to identify off-target protein interactions in HEK293 cells .

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